
5-Chloro-3-isopropoxythiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-isopropoxythiophene-2-carboxylic acid: is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chlorine atom at the 5-position, an isopropoxy group at the 3-position, and a carboxylic acid group at the 2-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid can be achieved through several steps:
Starting Material: The synthesis begins with 5-chlorothiophene-2-carboxylic acid.
Isopropoxylation: The 3-position of the thiophene ring is functionalized with an isopropoxy group. This can be achieved through a nucleophilic substitution reaction using isopropyl alcohol and a suitable base.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain high purity this compound.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products:
Oxidation: Oxidized thiophene derivatives.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Research: Used in the study of enzyme interactions and metabolic pathways involving thiophene derivatives.
Medicine:
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
Materials Science: Used in the development of novel materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid depends on its specific application. In biochemical research, it may interact with enzymes or receptors, modulating their activity. The presence of the chlorine and isopropoxy groups can influence its binding affinity and specificity towards molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting its mechanism of action.
Comparison with Similar Compounds
5-Chlorothiophene-2-carboxylic acid: Lacks the isopropoxy group, making it less versatile in certain synthetic applications.
3-Isopropoxythiophene-2-carboxylic acid: Lacks the chlorine atom, which can affect its reactivity and binding properties.
5-Bromo-3-isopropoxythiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior.
Uniqueness: 5-Chloro-3-isopropoxythiophene-2-carboxylic acid is unique due to the combination of the chlorine atom, isopropoxy group, and carboxylic acid group on the thiophene ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H9ClO3S |
|---|---|
Molecular Weight |
220.67 g/mol |
IUPAC Name |
5-chloro-3-propan-2-yloxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9ClO3S/c1-4(2)12-5-3-6(9)13-7(5)8(10)11/h3-4H,1-2H3,(H,10,11) |
InChI Key |
GUQOQDHHRYBPPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(SC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12065246.png)
![3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B12065261.png)

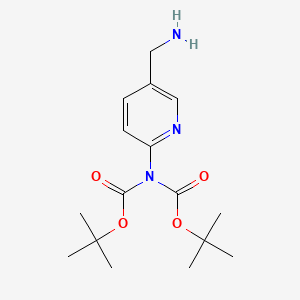
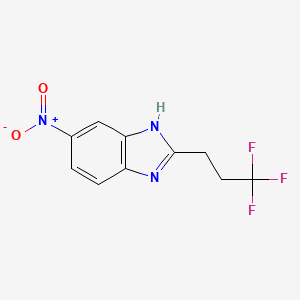
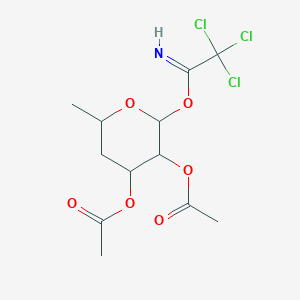


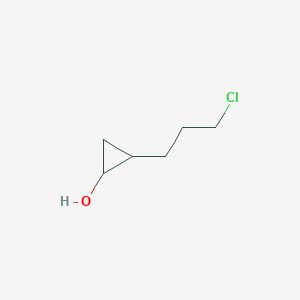
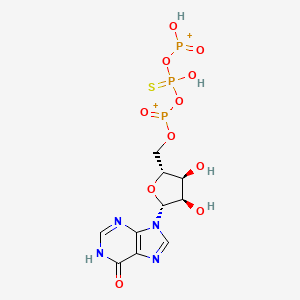
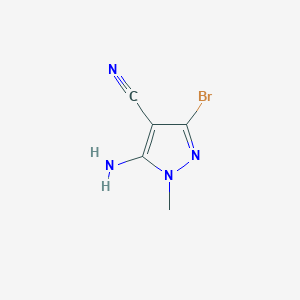

![tert-butyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12065305.png)
